5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine
Description
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-3-10-11-4-8(1-2-8)5-12-7(6)11/h3H,1-2,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQHKQKUNALGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN3C(=C(C=N3)N)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclopropane Ring Formation: The next step involves the formation of the cyclopropane ring. This can be accomplished through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Oxazine Ring Formation: The final step involves the formation of the oxazine ring.
Industrial Production Methods
Industrial production of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazin]-3’-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic or heterocyclic derivatives:
Key Observations :
- Substituent Effects : Amine positioning (e.g., 3' vs. 2') significantly alters electronic properties and hydrogen-bonding capacity, impacting target engagement .
- Heterocycle Variation : Replacing oxazin with thiazole (as in ) shifts activity toward CRF1 receptor antagonism, highlighting the role of sulfur in modulating receptor affinity.
Biological Activity
5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine is a complex organic compound characterized by a unique spirocyclic structure. This compound's molecular formula is C₈H₁₁N₃O, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Structural Characteristics
The compound features a cyclopropane moiety fused to a pyrazolo[5,1-b][1,3]oxazine ring system. This specific arrangement may confer distinct biological properties compared to other similar compounds. The unique spirocyclic structure allows for diverse interactions with biological macromolecules, making it a subject of interest for pharmacological studies.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | Structure | Contains carboxylic acid functionality; potential for enhanced solubility. |
| 7-Dihydrospiro[cyclopropane-1',2'-pyrazolo[3,2-b][1,3]oxazine]-6-amines | Structure | Features different ring fusion; may exhibit varied biological activity. |
| Spiro[indoline-3,2′-pyridines] derivatives | N/A | Exhibits diverse pharmacological properties; potential applications in neuropharmacology. |
Biological Activity
Research indicates that this compound may possess various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound's ability to interact with cellular pathways could indicate potential anticancer activity. Further studies are necessary to elucidate the mechanisms involved.
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders.
Understanding the mechanism of action of this compound involves investigating its interactions with biological macromolecules. Techniques such as molecular docking studies and binding affinity assays can provide insights into how this compound interacts with proteins or nucleic acids.
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
- Structure-Activity Relationship (SAR) Studies : Research on oxazine derivatives has shown that modifications in the ring structure can significantly impact biological activity. For instance, variations in substituents on the oxazine ring were correlated with changes in anticancer efficacy .
- Pharmacological Evaluations : In vitro studies have demonstrated that derivatives of spirocyclic compounds can exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Q & A
Q. Example Protocol :
React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with POCl₃ at 120°C for 6 hours.
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Characterize using NMR and IR spectroscopy .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign spirocyclic protons (δ 5.0–6.0 ppm) and cyclopropane carbons (δ 25–35 ppm). For example, ¹³C NMR signals at δ 170.6 (carbonyl) and 73.0 (spiro carbon) confirm structural integrity .
- IR Spectroscopy : Identify amine (–NH₂) stretches (~3400 cm⁻¹) and oxazine C–O–C vibrations (~1250 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and spirocyclic geometry, as shown in pyrazolo[3,4-d]pyrimidine derivatives .
Advanced: How can computational methods optimize synthesis pathways?
Answer:
Integrate quantum chemical calculations and reaction path search algorithms to predict feasible pathways:
- ICReDD Framework : Combine density functional theory (DFT) with experimental data to identify transition states and optimize reaction conditions (e.g., solvent, temperature) .
- Virtual Screening : Model substituent effects on regioselectivity. For example, trifluoromethyl groups increase steric hindrance, favoring spirocyclic over linear products .
- Kinetic Simulations : Predict reaction yields under varying conditions (e.g., ultrasound irradiation reduces reaction time by 50%) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Resolve discrepancies via:
- Orthogonal Assays : Compare in vitro (e.g., antibacterial assays) and in vivo (e.g., sea urchin embryo toxicity) results to confirm activity .
- SAR Analysis : Evaluate substituent effects. For example, electron-withdrawing groups (e.g., –CF₃) enhance antitubulin activity, while methoxy groups reduce potency .
- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., 10–100 µM concentration ranges) .
Advanced: What strategies improve regioselectivity in spirocyclic ring formation?
Answer:
- Steric Control : Use bulky substituents (e.g., isopropyl groups) to direct cyclopropane ring closure .
- Catalytic Modulation : Employ copper(II) phosphonates to stabilize intermediates in pyrazole ligation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor spirocyclization over dimerization .
Basic: What are key safety protocols when handling this compound?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to apply Design of Experiments (DoE) in reaction optimization?
Answer:
- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading) with minimal trials .
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between pH (6–8) and reaction time (4–12 hours) .
- Case Study : A 2³ factorial design reduced synthesis steps for pyrazolo[3,4-d]pyrimidines from 8 to 4 .
Advanced: What is the role of substituents in modulating biological activity?
Answer:
- Electron-Donating Groups (e.g., –OCH₃) : Reduce membrane permeability but enhance solubility .
- Halogen Substituents (e.g., –Cl) : Improve binding to hydrophobic enzyme pockets (e.g., tubulin) .
- Spirocyclic Rigidity : Enhances selectivity for kinase targets (IC₅₀ < 1 µM in pyrazolo[1,5-a]pyrimidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
